molecular formula C11H8OS B133458 3-Phenyl-2-thiophenecarboxaldehyde CAS No. 26170-85-4

3-Phenyl-2-thiophenecarboxaldehyde

Cat. No. B133458
CAS RN: 26170-85-4
M. Wt: 188.25 g/mol
InChI Key: BUHSFOAXGMMUSC-UHFFFAOYSA-N
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Description

3-Phenyl-2-thiophenecarboxaldehyde is a compound that can be inferred to have a thiophene ring and a phenyl group attached to it. While the provided papers do not directly discuss 3-Phenyl-2-thiophenecarboxaldehyde, they do provide insights into the chemistry of related thiophene derivatives and their potential applications, which can be extrapolated to understand the properties and reactivity of 3-Phenyl-2-thiophenecarboxaldehyde.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions, as seen in the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is prepared using the Gewald synthesis technique followed by treatment with pyrazole-4-carboxaldehyde derivatives . Similarly, 3-Phenyl-2-thiophenecarboxaldehyde could be synthesized through related methods, potentially involving a Vilsmeier-Haack reaction or other suitable condensation reactions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry . The crystal structure of related compounds, such as bis-(thiophene-2-carboxaldehyde-4-phenyl-thiosemicarbazonato)-palladium(II), reveals planar coordination involving sulfur and nitrogen atoms with the metal center . This suggests that 3-Phenyl-2-thiophenecarboxaldehyde may also exhibit planarity in its thiophene ring and could form complexes with metals.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions, including the formation of Schiff bases , perarylation accompanied by C-H bond cleavage and decarboxylation , and the formation of metal carbonyl complexes . These reactions indicate that 3-Phenyl-2-thiophenecarboxaldehyde could also undergo similar transformations, leading to a wide range of potential products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by substituents on the thiophene ring, as seen in the synthesis and crystal structures of chalcones derived from thiophene-3-carbaldehyde . The presence of different substituents affects the planarity and packing of the molecules in the crystal lattice. For 3-Phenyl-2-thiophenecarboxaldehyde, substituents on the phenyl or thiophene rings would likely influence its physical properties, such as melting point, solubility, and crystal packing, as well as its chemical reactivity.

Scientific Research Applications

Radiopharmaceutical Design

Thiophenes, including 3-phenyl-2-thiophenecarboxaldehyde, have been explored for applications in radiopharmaceutical chemistry. Thiophene rings have been used to substitute benzene rings, like in the synthesis of thienyl-GBR 13119, an analog of a dopamine uptake inhibitor. This substitution showed successful in vivo results in mice, with similar brain distribution to phenyl compounds. The potential advantages of thiophenes in radiopharmaceutical chemistry, such as lower log P and altered metabolism, are also discussed (Kilbourn, 1989).

Synthesis of Organic Compounds

3-Phenyl-2-thiophenecarboxaldehyde has been used as a precursor for synthesizing various organic compounds. For instance, it was converted into hydroxy pyrazolines with different thiosemicarbazides, characterized by IR, 1H NMR, and 13C NMR spectra. This demonstrates its utility in producing diverse organic structures (Parveen, Iqbal, & Azam, 2008).

Inorganic Chemistry and Catalysis

The compound also finds application in inorganic chemistry and catalysis. For example, it has been involved in the synthesis of new oxido-vanadium complexes that act as catalysts in the oxidation of organic thioethers and bromination of phenol. These complexes have also been tested for cytotoxic properties against cancer cell lines (Das, Pattanayak, Santra, & Chattopadhyay, 2018).

Optoelectronics

In the field of optoelectronics, thiophene-containing compounds like 3-phenyl-2-thiophenecarboxaldehyde have been utilized to tune optical properties and enhance solid-state emission of poly(thiophene)s. This application is particularly relevant for developing new materials for photonic and optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).

Analytical Chemistry

In analytical chemistry, its derivatives have been investigated for their conformational stabilities and rotational barriers, offering insights into the energetics and properties of such molecules. These studies are crucial for understanding the behavior of thiophene-based compounds in various chemical environments (Itoh, Tanaka, Nishikiori, & Fujii, 2011).

Safety And Hazards

For a similar compound, 2-Thiophenecarboxaldehyde, it is classified as a combustible liquid and harmful if swallowed . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and no smoking is allowed. After handling, skin should be washed thoroughly. It should not be eaten, drunk, or smoked when using this product. Protective gloves, eye protection, and face protection should be worn .

Future Directions

3-Phenyl-2-thiophenecarboxaldehyde is a versatile precursor to many drugs . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Therefore, the future directions of 3-Phenyl-2-thiophenecarboxaldehyde could be in the development of new drugs and therapies.

properties

IUPAC Name

3-phenylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHSFOAXGMMUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355987
Record name 3-Phenyl-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2-thiophenecarboxaldehyde

CAS RN

26170-85-4
Record name 3-Phenyl-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromothiophene-2-carbaldehyde (3 g, 1.67 ml, 14.8 mmol, CAS RN 930-96-1) was dissolved in DME (180 mL) and the resulting solution was evacuated and purged with argon three times. Pd(Ph3P)4 (512 mg, 443 μmol) was added, the reaction flask purged again with argon and stirring was continued at RT for 15 min. Then 2M aqueous Na2CO3 solution was added (14.8 mL, 29.5 mmol) followed by phenylboronic acid (1.98 g, 16.2 mmol). Again the reaction flask was purged with argon and the reaction mixture was heated to 80° C. and stirred for 6.5 h. After evaporation of the solvent, the residue was taken up in Et2O and H2O and the layers were separated. The organic layer was dried over Na2SO4, filtered and evaporated. The crude residue was suspended in CH2Cl2 and n-heptane and the solid was filtered off. The filtrate was evaporated and the crude product purified by flash chromatography on silica gel (gradient EtOAc/n-heptane, 0% to 10%). The product-containing fractions were pooled and further purified by preparative HPLC to give the title compound as a yellow oil (0.939 g, 34%). MS (ESI): m/z=189.2 [M+H]+.
Quantity
1.67 mL
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reactant
Reaction Step One
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180 mL
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solvent
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1.98 g
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reactant
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512 mg
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catalyst
Reaction Step Three
Yield
34%

Synthesis routes and methods II

Procedure details

2-Formylthiophen-3-boronic acid (4) (0.89 g, 5.7 mmol) dissolved in 96% ethanol (15 ml) was added dropwise to a mixture of 2-bromobenzene (0.66 ml, 6.2 mmol) in benzene (12 ml), (Ph3P)4Pd (197 mg, 0.15 mmol) and an aqueous solution of 2M Na2CO3 (6.3 ml). The reaction mixture was then refluxed for 6 hrs. Then the mixture was cooled to room temperature, the solvent was partially removed under reduced pressure and the resulting mixture was extracted with ethyl ether (4×100 ml). The combined organic layer was washed with a saturated solution of NaCl, dried (Na2SO4), and evaporated under reduced pressure. The mixture was chromatographed using 95/5 petroleum ether/ethyl acetate, thus giving the derivative (5) (0.575 g, [lacuna] mmol, 53% yield).
Quantity
0.89 g
Type
reactant
Reaction Step One
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15 mL
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solvent
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0.66 mL
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reactant
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12 mL
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solvent
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197 mg
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catalyst
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6.3 mL
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reactant
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Name
Yield
53%

Synthesis routes and methods III

Procedure details

3-bromothiophen-2-aldehyde (2) was obtained from commercially available 2,3-dibromothiophen (1) via 3-bromothienyllithium and reaction with N,N-dimethylformamide. The aldehyde 2 was protected by reaction with ethylene glycol to give 2-(3-bromo-2-thienyl)-1,3-dioxolane (3). The latter derivative was converted into 2-formyl-3-thiopheneboronic acid (4) using halogen-metal interconversion between the substrate (3) and butyllithium at −70° C., followed by treatment with tributyl borate and subsequent hydrolysis. The thienylboronic derivative 4 is a very useful intermediate, in fact it can be condensed with various bromo-aromatic compounds. Thus, palladium-catalysed condensation reaction of the derivative 4 with bromobenzene in aqueous sodium carbonate-ethanol mixture as solvent gave 3-phenyl-thiophen-2-carboxaldehyde (5). Oxidation of 5 with Jones' reagent yielded 3-phenyl-thiophen-2-carboxylic acid (6). Chlorination of 6 with thionyl chloride followed by reaction with sodium azide yielded the acyl azide intermediate which on thermolysis in boiling o-dichlorobenzene gave the derivative thieno[2,3-c]isoquinolin-5(4H)-one (7).
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halogen-metal
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bromo-aromatic compounds
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palladium-catalysed
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sodium carbonate ethanol
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